

Application Notes & Protocols: Total Synthesis of Bismurrayafoline A

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Compound of Interest

Compound Name: *Isomurrayafoline B*

Cat. No.: *B018881*

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Note on Nomenclature: The requested topic concerns the total synthesis of "**Isomurrayafoline B**". Following a comprehensive literature search, it is highly probable that this is a typographical error for Bismurrayafoline B. While the first total synthesis of Bismurrayafoline B and its isomer Bismurrayafoline D has been reported via an iron-catalyzed oxidative coupling of 1-hydroxycarbazoles, detailed, publicly accessible experimental protocols for this specific synthesis are scarce. However, a robust and well-documented total synthesis for the closely related structural isomer, Bismurrayafoline A, has been published by the research group of Knölker. These application notes will therefore provide a detailed methodology for the total synthesis of Bismurrayafoline A, which should be of significant interest to researchers in the field.

Overview of the Synthetic Strategy

The total synthesis of Bismurrayafoline A, a methylene-bridged biscarbazole alkaloid, is achieved through a convergent synthetic route. The key final step involves a copper-catalyzed Ullmann-type coupling reaction to form the biscarbazole linkage. The precursor, murrayafoline-A, is synthesized in a multi-step sequence starting from commercially available materials.

Synthetic Workflow Diagram

The overall synthetic pathway for Bismurrayafoline A is depicted below. The synthesis begins with the preparation of the key carbazole intermediate, mukonine, which is then reduced to murrayafoline-A. The final step is the Ullmann-type coupling of a murrayafoline-A derivative to yield Bismurrayafoline A.

Caption: Synthetic workflow for the total synthesis of Bismurrayafoline A.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of Bismurrayafoline A.

Step No.	Reaction	Product	Yield (%)
1	Buchwald-Hartwig Coupling	Diarylamine	~95%
2	Pd(II)-catalyzed Oxidative Cyclization	Mukonine	~83%
3	Reduction of Mukonine	Murrayafoline-A	~99%
4	Ullmann-type Coupling	Bismurrayafoline A	up to 46%
-	Overall Yield	Bismurrayafoline A	~41%

Experimental Protocols

4.1. Synthesis of Mukonine

- Buchwald-Hartwig Coupling:
 - To a solution of the appropriate arylamine and bromobenzene in toluene, add Pd(OAc)₂, a suitable phosphine ligand (e.g., SPhos), and a base (e.g., K₃PO₄).
 - Degas the mixture and heat under an inert atmosphere (e.g., argon) at 100-110 °C until the starting materials are consumed (monitor by TLC).
 - Cool the reaction mixture, dilute with ethyl acetate, and filter through a pad of Celite.
 - Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to afford the diarylamine.

- Palladium(II)-catalyzed Oxidative Cyclization:
 - Dissolve the diarylamine in a suitable solvent such as acetic acid.
 - Add a stoichiometric amount of Pd(OAc)₂.
 - Heat the mixture at reflux under an inert atmosphere for several hours until the cyclization is complete (monitor by TLC).
 - Cool the reaction to room temperature, and pour it into water.
 - Extract the product with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
 - Concentrate the solvent under reduced pressure and purify the crude product by column chromatography to yield Mukonine.

4.2. Synthesis of Murrayafoline-A

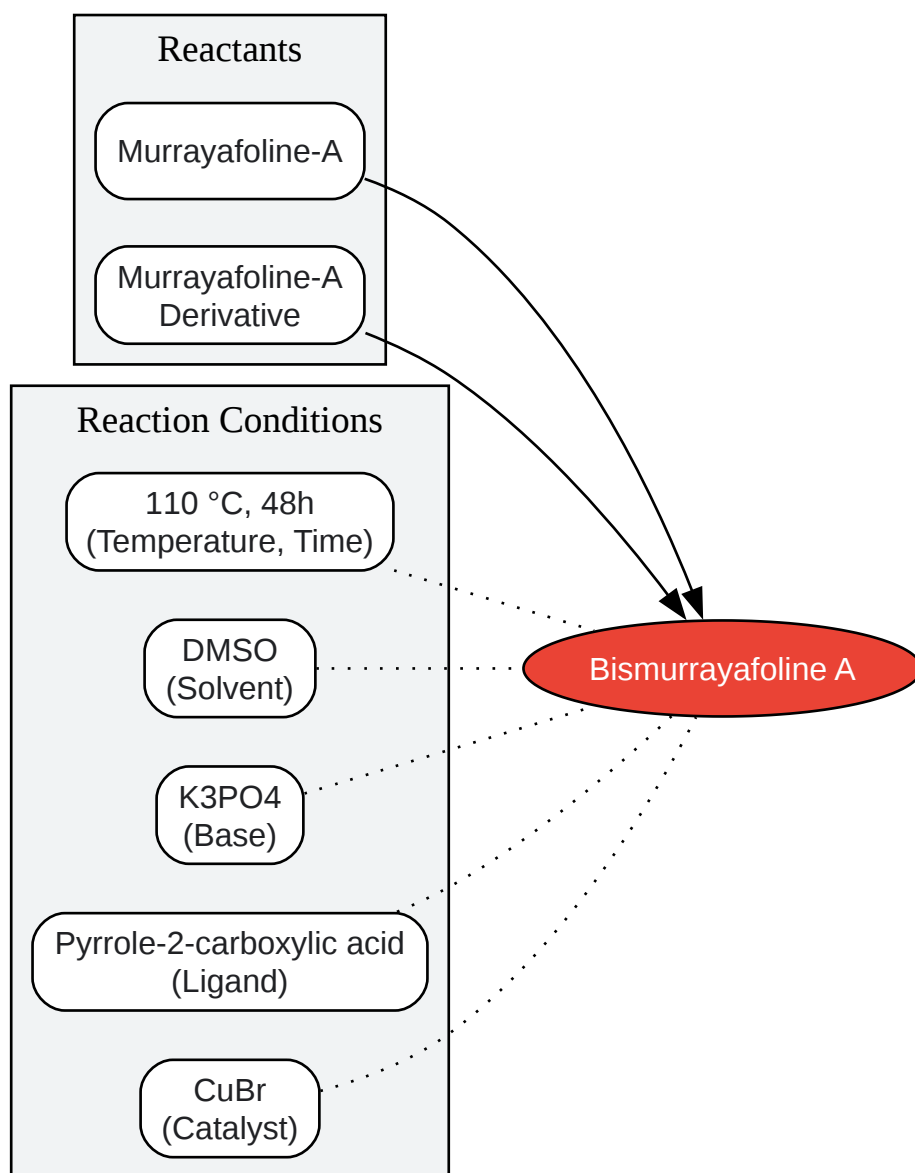
- Reduction of Mukonine:
 - To a stirred suspension of LiAlH₄ in anhydrous THF at 0 °C under an inert atmosphere, add a solution of Mukonine in THF dropwise.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
 - Cool the reaction to 0 °C and quench sequentially by the slow addition of water, 15% aqueous NaOH, and then water again.
 - Filter the resulting suspension and wash the solid with THF.
 - Concentrate the filtrate under reduced pressure to obtain Murrayafoline-A, which is often used in the next step without further purification.

4.3. Total Synthesis of Bismurrayafoline A via Ullmann-type Coupling.[1][2]

- Preparation of the Reaction Mixture:
 - In a reaction vessel, combine the p-nitrobenzoate derivative of murrayafoline-A (1.0 equiv.), murrayafoline-A (1.5 equiv.), CuBr (0.4 equiv.), pyrrole-2-carboxylic acid (0.8 equiv.), and K₃PO₄ (4.0 equiv.).^[1]
 - Add anhydrous DMSO as the solvent.^[1]
- Reaction Conditions:
 - Heat the reaction mixture to 110 °C under an inert atmosphere (e.g., argon).^[1]
 - Stir the mixture at this temperature for 48 hours.^[1]
- Work-up and Purification:
 - After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
 - Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel to afford Bismurrayafoline A.^[1]

Logical Relationships in the Ullmann Coupling Step

The Ullmann-type coupling is a key C-C bond-forming reaction in this synthesis. The following diagram illustrates the logical relationship of the components in this reaction.



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Caption: Key components and conditions for the Ullmann-type coupling reaction.

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References

- 1. Synthesis of Methylene-Bridged Biscarbazole Alkaloids by using an Ullmann-type Coupling: First Total Synthesis of Murrastifoline-C and Murrafoline-E - PubMed [pubmed.ncbi.nlm.nih.gov]
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